1-Nitroethylbenzene
Overview
Description
1-Nitroethylbenzene, also known as (1-Nitroethyl)benzene, is a chemical compound used in industrial and scientific research . It has the molecular formula C8H9NO2 .
Synthesis Analysis
The synthesis of 1-Nitroethylbenzene could involve electrophilic aromatic substitution reactions . The exact method would depend on the specific requirements of the synthesis process.
Molecular Structure Analysis
The molecular structure of 1-Nitroethylbenzene consists of a benzene ring with an ethyl group and a nitro group attached to it . The molecular weight is 151.1626 .
Chemical Reactions Analysis
In alkylbenzenes like 1-Nitroethylbenzene, the carbon atom attached to the aromatic ring is particularly reactive . Reactions occurring at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .
Physical And Chemical Properties Analysis
1-Nitroethylbenzene has a boiling point of 228.0±9.0 °C at 760 mmHg . Its melting point is 9.5-10.5 °C . The density is 1.1±0.1 g/cm3 .
Scientific Research Applications
Photophysics and Photochemistry of Nitrobenzene
Nitrobenzene, a related compound to 1-Nitroethylbenzene, exhibits complex photophysics and photochemistry. Studies using CASPT2//CASSCF computations revealed insights into the decay paths of nitrobenzene following UV absorption. These findings are essential in understanding the photodegradation of nitrobenzene and its derivatives, including 1-Nitroethylbenzene (Giussani & Worth, 2017).
Synthesis of 1H-Indazoles
Nitrosobenzenes, closely related to nitrobenzene derivatives, have been utilized as aminating agents for synthesizing 1H-indazoles. This process involves rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, demonstrating the utility of nitroaromatic compounds in complex organic syntheses (Wang & Li, 2016).
Environmental Remediation
Nitrobenzene, an environmental pollutant, has been the subject of studies exploring its reduction in wastewater. For instance, zerovalent iron (Fe0) has been effectively used for reducing nitrobenzene to aniline, a less harmful compound. This research is vital for developing strategies to remove toxic chemicals like 1-Nitroethylbenzene from industrial wastewater (Mantha, Taylor, Biswas, & Bewtra, 2001).
Electrochemical Sensing
Nitrobenzene's detection and degradation have been a focus due to its toxicity and environmental impact. Studies have developed methods for the electrochemical determination and photodegradation of nitrobenzene, highlighting the potential for similar approaches to be applied to 1-Nitroethylbenzene and related compounds (Kubendhiran et al., 2017).
Wetland Remediation Techniques
In research on removing nitrobenzene from wastewater, vertical flow constructed wetlands were used, offering insights into substrate optimization for maximum removal efficiency. This approach can be applied to similar compounds like 1-Nitroethylbenzene, showcasing innovative environmental remediation techniques (Nawaz et al., 2019).
Coordination Polymer for Detection and Photodegradation
A novel Ag(i)-calix[4]arene coordination polymer was synthesized for sensitive detection and efficient photodegradation of nitrobenzene in water. This study underscores the potential of coordination polymers in detecting and degrading nitroaromatic compounds like 1-Nitroethylbenzene (Liu et al., 2016).
Electrochemical Treatment Techniques
The electrochemical treatment of nitrobenzene, using catalysts like Fe2+ and Cu2+, has been explored. This study provides valuable insights into methods that could potentially be adapted for the treatment of 1-Nitroethylbenzene and similar compounds (Brillas et al., 2004).
Bioelectrochemical Systems
The conversion of nitrobenzene to aniline, a less toxic product, has been investigated using bioelectrochemical systems with a microbially catalyzed cathode. This approach offers a promising avenue for the environmentally friendly treatment of nitroaromatic pollutants like 1-Nitroethylbenzene (Wang et al., 2011).
Safety And Hazards
Safety measures for handling 1-Nitroethylbenzene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1-nitroethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOVHPKYFFGKCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901767 | |
Record name | NoName_909 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitroethylbenzene | |
CAS RN |
7214-61-1 | |
Record name | 1-Nitroethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007214611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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